

Technical Guide: Ac-pSar12-OH - A Hydrophilic Linker for Advanced Drug Conjugates

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Compound of Interest		
Compound Name:	Ac-pSar12-OH	
Cat. No.:	B12372655	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ac-pSar12-OH is a monodisperse, hydrophilic linker based on a polysarcosine (pSar) backbone. It is designed for use in the development of ligand-drug conjugates (LDCs), particularly antibody-drug conjugates (ADCs). The incorporation of a pSar linker can enhance the aqueous solubility and biocompatibility of ADCs, offering a potential alternative to polyethylene glycol (PEG) linkers. This guide provides an in-depth overview of the physical and chemical properties of Ac-pSar12-OH, detailed experimental protocols for its synthesis and conjugation, and a discussion of its primary application in targeted drug delivery.

Physical and Chemical Properties

Ac-pSar12-OH is a well-defined chemical entity with consistent physical and chemical properties, crucial for the reproducible manufacturing of drug conjugates.



Property	Value	Source
Chemical Formula	C38H64N12O14	[1]
Molecular Weight	912.99 g/mol	[1]
CAS Number	2313534-24-4	[1]
Appearance	White solid	Inferred from synthesis descriptions
Solubility	≥ 100 mg/mL in H2O (109.53 mM)	[1]
Purity	High, produced as a monodisperse compound	
Storage	Sealed storage, away from moisture and light, under nitrogen. Stock solutions can be stored below -20°C for several months.	

Experimental Protocols

The following protocols are representative methods for the synthesis of a polysarcosine chain and its conjugation to an antibody for the creation of an ADC. These are based on established solid-phase peptoid synthesis and bioconjugation techniques.

On-Resin Synthesis of a Monodisperse Polysarcosine Chain

The synthesis of monodisperse polysarcosine, such as the backbone of **Ac-pSar12-OH**, is typically achieved through a solid-phase submonomer synthesis method. This approach allows for precise control over the number of repeating sarcosine units.

Materials:

Rink amide resin



- N,N-Dimethylformamide (DMF)
- 20% (v/v) 4-methylpiperidine in DMF
- Bromoacetic acid
- N,N'-diisopropylcarbodiimide (DIC)
- Methylamine solution in N-methylpyrrolidinone (NMP) or water
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
- · Fritted reaction vessel

Procedure:

- · Resin Swelling and Deprotection:
 - Swell the Rink amide resin in DMF in a fritted reaction vessel for 30 minutes.
 - Drain the DMF and add 20% 4-methylpiperidine in DMF to remove the Fmoc protecting group. Agitate for 20 minutes.
 - Drain the deprotection solution and wash the resin thoroughly with DMF.
- Acylation Step (Bromoacetylation):
 - Prepare a solution of bromoacetic acid and DIC in DMF.
 - Add the acylation solution to the resin and agitate for 1-2 hours at room temperature.
 - Drain the solution and wash the resin with DMF.
- Displacement Step (Amination):



- Add a solution of methylamine in NMP or water to the resin. Agitate for 1-2 hours at room temperature.
- This step introduces the methyl group of the sarcosine monomer.
- Drain the solution and wash the resin with DMF.
- · Chain Elongation:
 - Repeat the acylation (Step 2) and displacement (Step 3) cycles to achieve the desired chain length (e.g., 12 repeats for a pSar12 chain).
- N-terminal Acetylation:
 - After the final displacement step, acylate the terminal amine with a solution of acetic anhydride and a base (e.g., diisopropylethylamine - DIPEA) in DMF to introduce the acetyl (Ac) group.
 - Wash the resin with DMF and then with DCM.
- Cleavage and Purification:
 - Dry the resin under vacuum.
 - Treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the polysarcosine chain from the resin.
 - Precipitate the cleaved product in cold diethyl ether, centrifuge to collect the solid, and dry under vacuum.
 - Purify the crude product by reversed-phase high-performance liquid chromatography (RP-HPLC).
 - Characterize the final product by mass spectrometry to confirm the molecular weight.

Conjugation of a Polysarcosine Linker to an Antibody



This protocol describes a general method for conjugating a maleimide-functionalized polysarcosine linker to a monoclonal antibody (mAb) via reduced interchain disulfide bonds.

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
- Tris(2-carboxyethyl)phosphine (TCEP)
- Maleimide-functionalized Ac-pSar-linker-drug construct
- Phosphate buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)
- Size-exclusion chromatography (SEC) columns for purification
- Hydrophobic interaction chromatography (HIC) for analysis

Procedure:

- Antibody Reduction:
 - To the mAb solution, add a molar excess of TCEP to reduce a controlled number of interchain disulfide bonds, exposing free thiol groups.
 - Incubate the reaction at 37°C for 30-60 minutes.
 - Remove excess TCEP by buffer exchange using a desalting column equilibrated with the phosphate buffer.
- Conjugation Reaction:
 - Immediately add the maleimide-functionalized Ac-pSar-linker-drug construct to the reduced mAb solution. A typical molar ratio is 5-10 fold excess of the linker-drug to the antibody.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.



Quenching (Optional):

The reaction can be quenched by adding a molar excess of a thiol-containing reagent like
 N-acetylcysteine to react with any unreacted maleimide groups.

Purification:

- Purify the resulting ADC from unconjugated linker-drug and other small molecules using size-exclusion chromatography (SEC).
- The purified ADC can be concentrated using ultrafiltration.

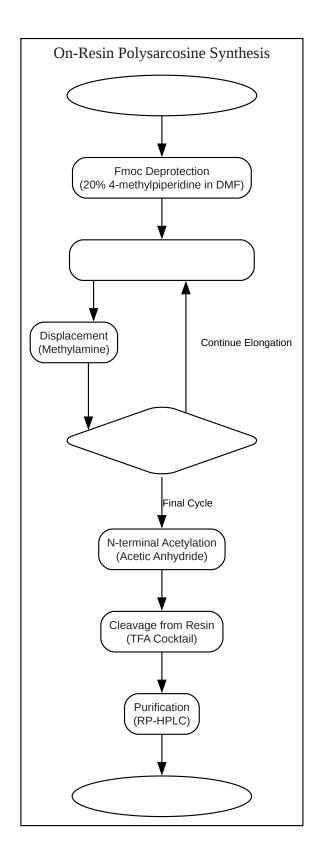
Characterization:

- Determine the protein concentration using UV-Vis spectroscopy (A280).
- Analyze the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC-HPLC) or mass spectrometry.
- Assess the level of aggregation using size-exclusion chromatography (SEC-HPLC).

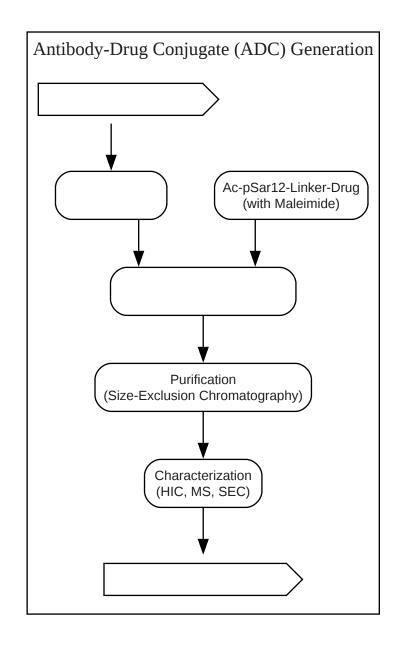
Mandatory Visualizations Synthesis Workflow

The following diagram illustrates the iterative two-step submonomer cycle for the solid-phase synthesis of a polysarcosine chain.









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References



- 1. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets PMC [pmc.ncbi.nlm.nih.gov]
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